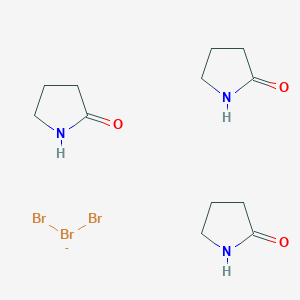
Pyrrolidone hydrotribromide, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidone hydrotribromide, 97%, is a chemical compound known for its high selectivity for ketones. It is commonly used as a brominating agent in various chemical reactions. The compound has the molecular formula (C4H7NO)3·HBr3 and a molecular weight of 496.03 g/mol . It appears as a solid with a melting point of 88-90°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolidone hydrotribromide can be synthesized by reacting pyrrolidone with bromine. One method involves dissolving pyrrolidone in carbon tetrachloride and adding bromine at room temperature. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of pyrrolidone hydrotribromide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control the reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidone hydrotribromide primarily undergoes bromination reactions. It is highly selective for ketones, making it an effective brominating agent .
Common Reagents and Conditions
The compound is used in the presence of solvents such as tetrahydrofuran or dimethyl sulfoxide. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and selectivity of the bromination process .
Major Products Formed
The major products formed from the bromination reactions involving pyrrolidone hydrotribromide include brominated ketones and other brominated organic compounds. For example, the reaction of flavanone with pyrrolidone hydrotribromide in tetrahydrofuran yields 3-bromoflavanone .
Applications De Recherche Scientifique
Pyrrolidone hydrotribromide has several applications in scientific research:
Biology: The compound’s brominating properties are utilized in various biochemical assays and experiments.
Medicine: Research into the compound’s potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of pyrrolidone hydrotribromide involves the transfer of bromine atoms to the target molecule. This process is facilitated by the compound’s ability to generate a low equilibrium concentration of bromine in nonpolar solvents, enhancing its selectivity for ketones . The molecular targets and pathways involved in this bromination process are primarily the carbonyl groups of ketones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethylammonium tribromide: Another brominating agent with similar selectivity for ketones.
Cupric bromide: Used for the bromination of unsaturated steroidal ketones.
Uniqueness
Pyrrolidone hydrotribromide is unique due to its high selectivity for ketones and its ability to function effectively under mild reaction conditions. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring high selectivity and efficiency .
Propriétés
Formule moléculaire |
C12H21Br3N3O3- |
|---|---|
Poids moléculaire |
495.03 g/mol |
InChI |
InChI=1S/3C4H7NO.Br3/c3*6-4-2-1-3-5-4;1-3-2/h3*1-3H2,(H,5,6);/q;;;-1 |
Clé InChI |
AUISPGUIDSEMGR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1.C1CC(=O)NC1.C1CC(=O)NC1.Br[Br-]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















